molecular formula C8H5BrN2O B6271403 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde CAS No. 2763749-94-4

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

Cat. No.: B6271403
CAS No.: 2763749-94-4
M. Wt: 225.04 g/mol
InChI Key: UGULVEFWYQXARA-UHFFFAOYSA-N
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Description

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is a chemical compound that has garnered significant scientific interest due to its unique structural and chemical properties. It is characterized by the presence of a bromine atom at the 5th position and a carbaldehyde group at the 7th position on the pyrrolo[1,2-b]pyridazine ring system. This compound’s molecular formula is C8H5BrN2O, and it has a molecular weight of 225.

Preparation Methods

The synthesis of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolo[1,2-b]pyridazine followed by formylation to introduce the carbaldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

The major products formed from these reactions include 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid, 5-bromopyrrolo[1,2-b]pyridazine-7-methanol, and various substituted derivatives.

Scientific Research Applications

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde can be compared with other similar compounds such as:

    5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which affects its reactivity and applications.

    5-bromopyrrolo[1,2-b]pyridazine-7-methanol: This compound has a hydroxyl group instead of a carbaldehyde group, leading to different chemical properties and uses.

Properties

CAS No.

2763749-94-4

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H

InChI Key

UGULVEFWYQXARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2N=C1)C=O)Br

Purity

95

Origin of Product

United States

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